molecular formula C12H12N2O6 B1279012 Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 154365-36-3

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1279012
M. Wt: 280.23 g/mol
InChI Key: JFDLUXBCPNBWPZ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing oxygen and nitrogen in a seven-membered fused ring system attached to a benzene ring. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored in various studies. For instance, ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives were synthesized from the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, although with low yields . A stereocontrolled method was developed for the preparation of chiral 3,4-dihydro-2H-naphtho[1,2-b][1,4]oxazin-2-ones, which are structurally related to the compound of interest, by reacting benzoxepine-4-carboxylates with chiral amino acid ethyl esters . Additionally, a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from an acetal precursor has been described .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine core. The structure of these compounds has been established using various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy . X-ray analysis has also been employed to unambiguously determine the structure of related compounds .

Chemical Reactions Analysis

Benzoxazine derivatives undergo a variety of chemical reactions. For example, ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate was obtained by nitration, reduction, diazotation, and bromine replacement . The use of palladium-catalyzed coupling reactions under nitrogen protection has been reported to yield ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate derivatives . These reactions demonstrate the versatility of benzoxazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of substituents on the benzoxazine ring can significantly affect properties such as solubility, melting point, and reactivity. The reactivity of these compounds is particularly important for their potential use in the synthesis of pharmaceuticals and novel materials . The synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates and their subsequent reactions with sodium hydride in dioxane to afford hydroxylated products further illustrates the chemical versatility of these compounds .

Scientific Research Applications

Stereoselective Synthesis

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is used in stereoselective synthesis. This compound can be transformed into enantiomerically and diastereomerically pure carboxamides, which serve as valuable peptidomimetic building blocks (Hrast, Mrcina, & Kikelj, 1999).

Chemical Synthesis

The compound is integral in chemical synthesis processes. For instance, it reacts with sodium hydride in dioxane to form ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, a reaction crucial for understanding its chemical behavior and potential applications (Štefanić et al., 2001).

Formation of Pentacyclic Condensation Products

This compound also plays a role in the formation of complex molecular structures. For instance, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes specific reactions to yield a pentacyclic condensation product, demonstrating its potential in creating intricate molecular architectures (Ilaš, Lah, Leban, & Kikelj, 2008).

Synthesis of Ethyl 3,4‐Dihydro‐2H‐1,4‐Benzoxazine‐3‐Carboxylate Derivatives

The compound is also used in the synthesis of its derivatives, which are obtained from various chemical reactions and have potential applications in different fields of chemistry (Mayer, Arrault, Guillaumet, & Mérour, 2001).

Reactivity Studies

Reactivity studies involving this compound provide insights into its chemical behavior. These studies are essential for understanding its potential use in various chemical reactions and synthesis processes (Iwanami et al., 1964).

Synthesis of Novel Compounds

The compound is used in the synthesis of novel compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, which can have various applications in medicinal chemistry and drug discovery (Ying-he, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 2-methyl-7-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-3-19-11(16)12(2)10(15)13-8-5-4-7(14(17)18)6-9(8)20-12/h4-6H,3H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDLUXBCPNBWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446564
Record name Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

154365-36-3
Record name Ethyl 2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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